3-Amino-2,4,6-tribromofenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

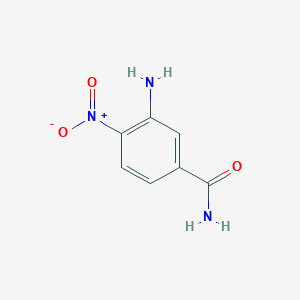

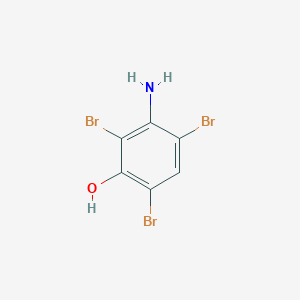

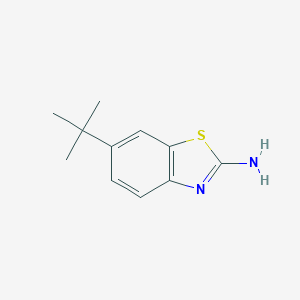

3-Amino-2,4,6-tribromophenol is an organic compound with the molecular formula C6H4Br3NO It is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an amino group attached to the benzene ring

Aplicaciones Científicas De Investigación

3-Amino-2,4,6-tribromophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s brominated structure makes it useful in studying enzyme interactions and inhibition.

Industry: Used in the production of flame retardants and as a preservative for wood and other materials.

Mecanismo De Acción

Target of Action

It is known that the compound belongs to the class of organic compounds known as p-bromophenols . These compounds are bromophenols carrying a bromine at the C4 position of the benzene ring .

Mode of Action

It is known that several halophenols-degrading enzymes have been reported to transform their substrate by oxidative dehalogenation .

Biochemical Pathways

CNP-8, a microorganism with high TBP degradation activity, degrades TBP via a different pathway compared to other reported TBP-degraders . The transcription of hnp genes were significantly upregulated with TBP stimulation, indicating their involvement in TBP degradation .

Pharmacokinetics

It is known that the compound has a molecular weight of 34581 .

Result of Action

It is known that microbial metabolism in products treated with tbp is known to produce 2,4,6-tribromoanisole (tba), which has a musty odor .

Action Environment

The action of 3-Amino-2,4,6-tribromophenol can be influenced by environmental factors . For instance, under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions, TBP rapidly dissipated, mineralized to CO2, and formed non-extractable residues in the soil . The transformation of TBP was significantly faster under oxic conditions than under anoxic conditions, and was boosted when the soil redox changed from anoxic to oxic state .

Análisis Bioquímico

Cellular Effects

It’s also been associated with changes in thyroid hormone levels

Temporal Effects in Laboratory Settings

In laboratory settings, 2,4,6-Tribromophenol, a related compound, rapidly dissipates, mineralizes to CO2, and forms non-extractable residues in soil under continuously oxic, continuously anoxic, and anoxic–oxic alteration conditions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,4,6-tribromophenol typically involves the bromination of 3-aminophenol. One common method includes the reaction of 3-aminophenol with bromine in a solvent such as tetrachloromethane at temperatures ranging from 20 to 40°C . The reaction proceeds through electrophilic aromatic substitution, where the bromine atoms are introduced at the 2, 4, and 6 positions of the benzene ring.

Industrial Production Methods: Industrial production of 3-Amino-2,4,6-tribromophenol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of appropriate solvents and catalysts can enhance the efficiency of the bromination process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-2,4,6-tribromophenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can remove bromine atoms, leading to the formation of less brominated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of tribromoquinones.

Reduction: Formation of dibromophenols or monobromophenols.

Substitution: Formation of various substituted phenols depending on the reagents used.

Comparación Con Compuestos Similares

2,4,6-Tribromophenol: Similar in structure but lacks the amino group.

3-Aminophenol: Lacks the bromine atoms, making it less reactive in certain chemical reactions.

2,4-Dibromophenol: Contains fewer bromine atoms, leading to different chemical properties.

Uniqueness: 3-Amino-2,4,6-tribromophenol is unique due to the combination of bromine atoms and an amino group, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Propiedades

IUPAC Name |

3-amino-2,4,6-tribromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br3NO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWCHTASGVKLLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)Br)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B111611.png)

![[(E)-2-Aminoethenyl]dimethylamine](/img/structure/B111639.png)